pH-Low Insertion Peptide

Description

Properties

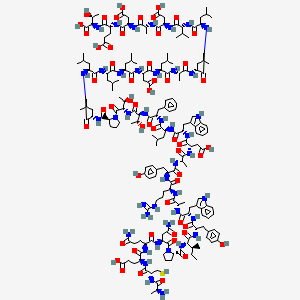

Molecular Formula |

C189H282N42O55S |

|---|---|

Molecular Weight |

4055 g/mol |

IUPAC Name |

(4R)-4-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1R,2S)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C189H282N42O55S/c1-29-96(20)150(226-182(279)140-48-38-64-230(140)186(283)137(79-142(192)238)223-161(258)117(57-60-141(191)237)203-160(257)118(58-61-143(239)240)205-180(277)138(86-287)224-154(251)97(21)190)184(281)221-129(76-107-51-55-111(236)56-52-107)173(270)217-131(77-108-84-196-114-44-35-33-42-112(108)114)165(262)200-98(22)155(252)202-116(46-37-63-195-189(193)194)159(256)215-128(75-106-49-53-110(235)54-50-106)164(261)199-100(24)157(254)208-135(82-147(247)248)176(273)218-132(78-109-85-197-115-45-36-34-43-113(109)115)174(271)213-124(70-91(10)11)170(267)216-130(74-105-40-31-30-32-41-105)179(276)227-151(102(26)232)185(282)228-152(103(27)233)187(284)231-65-39-47-139(231)181(278)220-126(72-93(14)15)172(269)212-123(69-90(8)9)169(266)210-122(68-89(6)7)168(265)211-125(71-92(12)13)171(268)219-136(83-148(249)250)177(274)209-120(66-87(2)3)163(260)198-99(23)156(253)206-121(67-88(4)5)167(264)214-127(73-94(16)17)178(275)225-149(95(18)19)183(280)222-133(80-145(243)244)166(263)201-101(25)158(255)207-134(81-146(245)246)175(272)204-119(59-62-144(241)242)162(259)229-153(104(28)234)188(285)286/h30-36,40-45,49-56,84-85,87-104,116-140,149-153,196-197,232-236,287H,29,37-39,46-48,57-83,86,190H2,1-28H3,(H2,191,237)(H2,192,238)(H,198,260)(H,199,261)(H,200,262)(H,201,263)(H,202,252)(H,203,257)(H,204,272)(H,205,277)(H,206,253)(H,207,255)(H,208,254)(H,209,274)(H,210,266)(H,211,265)(H,212,269)(H,213,271)(H,214,264)(H,215,256)(H,216,267)(H,217,270)(H,218,273)(H,219,268)(H,220,278)(H,221,281)(H,222,280)(H,223,258)(H,224,251)(H,225,275)(H,226,279)(H,227,276)(H,228,282)(H,229,259)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,285,286)(H4,193,194,195)/t96-,97-,98-,99-,100-,101+,102+,103+,104-,116-,117-,118-,119+,120-,121+,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133+,134+,135-,136-,137-,138-,139-,140-,149+,150-,151-,152-,153+/m0/s1 |

InChI Key |

GHOAMUSBZVQHHQ-XRCOSKEGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H]([C@H](C)O)C(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C9CCCN9C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

pH-Low Insertion Peptide (pHLIP): A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pH-Low Insertion Peptide (pHLIP) and its mechanism of action. pHLIPs are a class of peptides that can target acidic environments, such as those found in solid tumors, and insert into cell membranes to deliver therapeutic or diagnostic agents. This document details the molecular basis of pHLIP's function, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of its mechanism and workflows.

Core Mechanism of Action

The functionality of pHLIP is predicated on its pH-dependent interaction with cellular membranes, a process that can be described by a three-state model.[1][2][3] This unique property allows for the targeted delivery of payloads to acidic tissues while minimizing off-target effects in healthy tissues with normal physiological pH.[4][5][6]

-

State I: Soluble and Unstructured: At physiological pH (~7.4), pHLIP exists as a soluble, largely unstructured monomer in an aqueous environment.[1]

-

State II: Membrane-Associated: In the presence of a lipid bilayer at neutral or basic pH, pHLIP reversibly binds to the membrane surface, remaining in a mostly unstructured conformation.[1][3]

-

State III: Transmembrane Helix: In an acidic environment (pH < 6.5), key aspartic and glutamic acid residues within the pHLIP sequence become protonated.[7][8] This neutralization of negative charges increases the peptide's overall hydrophobicity, creating a thermodynamic driving force for the peptide to partition into the hydrophobic core of the lipid bilayer.[4][7] This insertion is coupled with a conformational change, where the peptide folds into a stable α-helix that spans the membrane.[4][8] The C-terminus of the peptide is translocated across the membrane into the cytoplasm, while the N-terminus remains in the extracellular space.[7][9]

The wild-type pHLIP sequence is derived from the C-helix of bacteriorhodopsin and is composed of three key domains: a hydrophilic N-terminal flanking sequence, a central hydrophobic transmembrane domain containing the critical protonatable residues, and a C-terminal flanking sequence that inserts across the membrane.[1][7] The precise amino acid sequence can be varied to modulate the peptide's properties, such as its insertion pKa and pharmacokinetic profile.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters that characterize the interaction of pHLIP with lipid membranes.

| Parameter | Value | Conditions | Reference(s) |

| Thermodynamics of Membrane Interaction | |||

| Gibbs Free Energy of Binding (State I → II) | ~ -7 kcal/mol | POPC vesicles, 37°C, neutral pH | [10] |

| Gibbs Free Energy of Insertion (State II → III) | ~ -2 kcal/mol | POPC vesicles, 37°C, low pH | [10] |

| Energy Release upon Insertion | 1.8 - 2.5 kcal/mol | [7] | |

| pH-Dependence and Kinetics | |||

| pKa of Transition (State II → III) | ~6.0 | [8] | |

| Bilayer Affinity Increase (low pH vs. high pH) | 30-50 times higher | [7] | |

| Interfacial Helix Formation Rate | ~0.1 seconds | [8] | |

| Transmembrane Insertion Rate | ~100 seconds | [8] | |

| Unfolding and Exit Rate | ~400 times faster than insertion | [8] |

Table 1: Thermodynamic and Kinetic Parameters of pHLIP Membrane Interaction.

| pHLIP Variant | Key Modification(s) | Properties | Reference(s) |

| Wild-Type (WT) | Standard sequence | Baseline for comparison | [1] |

| Var3 | Sequence modifications | Altered hydrophobicity and charge distribution | [7] |

| Var7 | Sequence modifications | Altered hydrophobicity and charge distribution | |

| K-pHLIP | Aspartic acid residues replaced with Lysine | Lacks pH-sensitive insertion | [11] |

| N-pHLIP | Aspartic acid residues replaced with Asparagine | Forms α-helix over a wide pH range | [11] |

Table 2: Common pHLIP Variants and Their General Properties.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the pHLIP mechanism of action.

Peptide Synthesis and Purification

pHLIP and its variants are typically synthesized using solid-phase peptide synthesis with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11] Following synthesis, the peptides are cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry. Lyophilized peptides are stored at -20°C or -80°C for long-term stability.

Liposome Preparation

Large unilamellar vesicles (LUVs) are commonly used as a model membrane system to study pHLIP insertion.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired lipids in chloroform (B151607).

-

Buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

-

Argon or nitrogen gas.

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size).

Protocol:

-

A desired amount of lipid in chloroform is dried to a thin film in a round-bottom flask under a stream of argon or nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

-

The lipid film is hydrated with the desired buffer to a final lipid concentration of 1-5 mg/mL.

-

The lipid suspension is subjected to several freeze-thaw cycles using liquid nitrogen and a warm water bath to facilitate vesicle formation.

-

The suspension is then extruded multiple times (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size distribution.

-

The size and lamellarity of the vesicles can be confirmed by dynamic light scattering.

Fluorescence Spectroscopy

Tryptophan fluorescence is a powerful tool to monitor the binding and insertion of pHLIP into lipid membranes, as the fluorescence emission of tryptophan is sensitive to the polarity of its local environment.

Materials:

-

pHLIP solution of known concentration.

-

LUV suspension.

-

pH buffers (e.g., phosphate or citrate (B86180) buffers) covering a range from acidic to basic pH.

-

Spectrofluorometer.

Protocol:

-

A solution of pHLIP is prepared in the desired buffer.

-

The fluorescence emission spectrum (e.g., 300-450 nm) is recorded with an excitation wavelength of 280 nm or 295 nm to selectively excite tryptophan residues.

-

Aliquots of the LUV suspension are titrated into the pHLIP solution, and the fluorescence spectrum is recorded after each addition to monitor membrane binding.

-

To study pH-dependent insertion, pHLIP is incubated with LUVs at a neutral pH, and the pH of the solution is then lowered by the addition of a small volume of acidic buffer. The change in fluorescence intensity and the blue shift of the emission maximum are monitored as indicators of insertion into the hydrophobic membrane core.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the secondary structure of pHLIP, specifically the transition from a random coil to an α-helical conformation upon membrane insertion.

Materials:

-

pHLIP solution.

-

LUV suspension.

-

CD spectropolarimeter.

-

Quartz cuvette with a short path length (e.g., 1 mm).

Protocol:

-

A CD spectrum of pHLIP in buffer alone is recorded in the far-UV region (e.g., 190-260 nm) to establish its baseline unstructured conformation.

-

LUVs are added to the pHLIP solution at a neutral pH, and another CD spectrum is recorded to observe any structural changes upon membrane binding.

-

The pH of the pHLIP-LUV mixture is then lowered to an acidic pH, and a final CD spectrum is recorded. The appearance of characteristic α-helical signals (negative bands at ~208 nm and ~222 nm) indicates the folding of the peptide into a transmembrane helix.

In Vitro Cell-Based Assays

Cell Viability/Cytotoxicity Assay: To assess the toxicity of pHLIP or pHLIP-drug conjugates, cell viability assays such as the MTT or MTS assay are employed.

Protocol (MTT Assay):

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of pHLIP or pHLIP conjugates at both neutral and acidic pH for a specified incubation period (e.g., 24-72 hours).

-

Following incubation, the treatment medium is removed, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

-

Living cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

-

A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cargo Delivery and Release Assay: To confirm the intracellular delivery of a cargo molecule, a fluorescently labeled cargo can be conjugated to the C-terminus of pHLIP via a cleavable linker (e.g., a disulfide bond).

Protocol:

-

Cells are incubated with the pHLIP-cargo conjugate at both neutral and acidic pH.

-

After a defined incubation period, the cells are washed to remove any unbound conjugate.

-

The intracellular fluorescence is visualized and quantified using fluorescence microscopy or flow cytometry.

-

The release of the cargo from pHLIP within the reducing environment of the cytoplasm can be monitored by observing a change in the fluorescence signal or its subcellular localization.

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with pHLIP.

Caption: The three-state model of pHLIP membrane interaction.

Caption: Mechanism of pHLIP-mediated intracellular cargo delivery.

Caption: General experimental workflow for pHLIP characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lipophilicity and pKa Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. pnas.org [pnas.org]

- 4. In vivo pH imaging with 99mTc-pHLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting diseased tissues by pHLIP insertion at low cell surface pH [frontiersin.org]

- 6. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Dissecting the membrane binding and insertion kinetics of a pHLIP peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of pHLIP peptide insertion into and exit from a membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 11. pKa and log p determination | PPTX [slideshare.net]

The Structural Biology of pH-Low Insertion Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure and function of pH-Low Insertion Peptides (pHLIPs). These remarkable peptides undergo a pH-dependent conformational change, enabling them to insert into cell membranes in acidic environments, a characteristic feature of various pathological tissues, including solid tumors. This unique property makes pHLIPs a promising platform for targeted drug delivery and diagnostic imaging.

Core Structure and Mechanism of Action

The pH-Low Insertion Peptide is a moderately hydrophobic peptide that exists in three distinct states:

-

State I: Soluble and largely unstructured in aqueous solution at physiological pH (around 7.4).

-

State II: Bound to the surface of a lipid bilayer, still predominantly unstructured, at physiological pH.

-

State III: Inserted across the lipid bilayer as a stable α-helix at acidic pH (typically below 6.5).[1][2]

This transition from a surface-bound to a transmembrane state is the cornerstone of pHLIP technology. The structure of a typical pHLIP can be divided into three key domains:

-

N-terminal Domain: A hydrophilic segment that remains on the extracellular side of the membrane.

-

Transmembrane Domain: A hydrophobic core that spans the cell membrane in the inserted state. This domain contains key protonatable residues, typically aspartic or glutamic acid.

-

C-terminal Domain: A hydrophilic and often negatively charged tail that translocates across the membrane into the cytoplasm.

The mechanism of insertion is driven by the protonation of the acidic residues within the transmembrane domain.[3] At physiological pH, these residues are deprotonated and negatively charged, creating an energetic barrier to the insertion of the hydrophobic transmembrane domain into the lipid bilayer. In an acidic environment, these residues become protonated, neutralizing their charge and increasing the overall hydrophobicity of the peptide. This shift in hydrophobicity provides the thermodynamic driving force for the peptide to partition into the membrane and form a stable, transmembrane α-helix.[3][4]

Quantitative Biophysical Parameters of pHLIP Variants

Numerous variants of the wild-type pHLIP have been developed to modulate its properties, such as the pH of insertion (pKa) and its affinity for the membrane. These modifications often involve substitutions of the protonatable residues or alterations in the length and hydrophobicity of the different domains. The table below summarizes key quantitative data for several pHLIP variants.

| Peptide Variant | Sequence | pKa of Insertion | Gibbs Free Energy of Insertion (ΔG, kcal/mol) |

| WT-pHLIP | ACEQNPIYWARYADWLFTTPLLLLDLALLVDADEGT | ~6.0 | ~ -2.0 |

| Var3 | ACDDQNPWRAYLDLLFPTDTLLLDLLW | ~6.3 | Not explicitly found |

| Var7 | ACEEQNPWARYLEWLFPTETLLLEL | ~6.4 | Not explicitly found |

| Var10 | ACEDQNPWARYADWLFPTTLLLLD | ~4.5 | Not explicitly found |

| Var14 | Ac-TEDADVLLALDLLLLPTTFLWDAYRAWYPNQECA-Am | Not explicitly found | Not explicitly found |

| Var16 | CDDDDDNPNYWARYAPWLFTTPLLLLPGALLVEAEET | Not explicitly found | Not explicitly found |

Note: The Gibbs free energy of binding to the membrane surface (State I to State II transition) for WT-pHLIP is approximately -7 kcal/mol.[5] The insertion process (State II to State III) is accompanied by an additional energy release of about -2 kcal/mol.[5][6] The pKa of insertion can be influenced by the lipid composition of the membrane.

Experimental Protocols for pHLIP Characterization

The study of pHLIP structure and function relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is designed to monitor the pH-dependent conformational change of pHLIP from a random coil to an α-helix in the presence of lipid vesicles.

Materials:

-

pHLIP peptide of interest

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired lipid

-

Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 8.0)

-

Buffers for pH titration (e.g., 100 mM sodium acetate, MES, and sodium phosphate)

-

Spectropolarimeter

Procedure:

-

Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) of POPC by extrusion.

-

Sample Preparation:

-

Dissolve the pHLIP in the phosphate buffer.

-

Incubate the pHLIP solution with the POPC vesicles for at least 1 hour at room temperature to ensure binding (State II). The final peptide concentration is typically in the low micromolar range (e.g., 5-10 µM), and the lipid-to-peptide molar ratio should be high (e.g., 100:1 to 200:1) to ensure a monomeric state of the peptide on the vesicle surface.

-

-

CD Measurement at High pH:

-

Transfer the sample to a quartz cuvette with a 1 mm path length.

-

Record a CD spectrum from 190 to 260 nm at pH 8.0. This spectrum should be characteristic of a random coil structure.

-

-

pH Titration:

-

Induce the transition to the inserted state (State III) by lowering the pH of the sample by adding small aliquots of an acidic buffer (e.g., HCl or a citric acid/phosphate buffer).

-

After each addition, mix thoroughly and allow the sample to equilibrate for a few minutes.

-

Record a CD spectrum at each pH point.

-

-

CD Measurement at Low pH:

-

Record the final CD spectrum at a low pH (e.g., pH 4.0). This spectrum should exhibit the characteristic double minima at approximately 208 and 222 nm, indicative of α-helical structure.

-

-

Data Analysis:

-

Plot the mean residue ellipticity at 222 nm as a function of pH.

-

Fit the data to a sigmoidal curve to determine the pKa of the conformational transition.

-

Tryptophan Fluorescence Spectroscopy for Membrane Insertion Analysis

This protocol utilizes the intrinsic fluorescence of tryptophan residues within the pHLIP sequence to monitor their transfer from an aqueous to a hydrophobic membrane environment.

Materials:

-

pHLIP peptide containing at least one tryptophan residue

-

POPC or other desired lipid vesicles

-

Appropriate buffers for pH control

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare the pHLIP and liposome solution as described in the CD protocol.

-

Fluorescence Measurement in State II:

-

Place the sample in a quartz cuvette.

-

Excite the sample at 295 nm to selectively excite tryptophan.

-

Record the emission spectrum from 310 to 400 nm at pH 8.0. The emission maximum should be around 350 nm, characteristic of tryptophan in a polar environment.

-

-

pH-Induced Insertion:

-

Lower the pH of the sample by adding a small amount of acid, as in the CD protocol.

-

After mixing and equilibration, record the fluorescence emission spectrum.

-

-

Fluorescence Measurement in State III:

-

Continue to lower the pH and record spectra at various points until the transition is complete (e.g., pH 4.0).

-

Upon insertion into the membrane, a blue shift in the emission maximum (to around 330-340 nm) and an increase in fluorescence intensity will be observed, indicating the transfer of tryptophan to a nonpolar environment.

-

-

Data Analysis:

-

Plot the wavelength of maximum emission or the fluorescence intensity at a specific wavelength as a function of pH.

-

Fit the data to a sigmoidal curve to determine the pKa of insertion.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination

Solid-state NMR is a powerful technique for determining the atomic-resolution structure of membrane-bound peptides like pHLIPs in a lipid bilayer environment.

Materials:

-

Isotopically labeled (e.g., ¹⁵N, ¹³C) pHLIP peptide

-

Lipids for bilayer preparation (e.g., DMPC/DOPC mixture)

-

Glass plates for sample alignment

-

Solid-state NMR spectrometer with a probe for oriented samples

Procedure:

-

Sample Preparation:

-

Co-dissolve the isotopically labeled pHLIP and lipids in an organic solvent (e.g., chloroform/methanol).

-

Deposit the mixture onto a stack of thin glass plates.

-

Remove the organic solvent under vacuum to form a thin lipid/peptide film on the plates.

-

Hydrate the film by incubating it in a high-humidity environment. This process results in the formation of mechanically aligned lipid bilayers containing the peptide.

-

-

NMR Data Acquisition:

-

Insert the stack of glass plates into the NMR spectrometer with the bilayer normal either parallel or perpendicular to the magnetic field.

-

Acquire 2D and 3D solid-state NMR spectra (e.g., ¹⁵N-¹H PISEMA) at both high and low pH to observe the peptide in its surface-bound and transmembrane states.

-

-

Data Analysis and Structure Calculation:

-

From the NMR spectra, extract structural restraints such as the orientation of the peptide backbone amides relative to the bilayer normal.

-

Use these experimental restraints in molecular modeling software to calculate the three-dimensional structure of the pHLIP in the membrane.

-

Visualizations of pHLIP Structure and Function

The following diagrams illustrate the key processes involved in pHLIP's mechanism of action and the experimental workflows used to study it.

References

- 1. pnas.org [pnas.org]

- 2. pH-(Low) Insertion Peptides (pHLIPs) | Engelman Lab [medicine.yale.edu]

- 3. Frontiers | Targeting diseased tissues by pHLIP insertion at low cell surface pH [frontiersin.org]

- 4. Aspartate Embedding Depth Affects pHLIP’s Insertion pKa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

An In-depth Technical Guide to pHLIP Variants: Sequences, Biophysical Properties, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pH (Low) Insertion Peptide (pHLIP) variants, a class of peptides that target acidic tissues, such as tumors, for diagnostic and therapeutic applications. This document details their primary sequences, key biophysical properties, and the experimental protocols used for their characterization.

Introduction to pHLIP Technology

The pH (Low) Insertion Peptide (pHLIP) technology is based on a family of peptides that undergo a conformational change in acidic environments, enabling them to insert into and span cell membranes.[1] At physiological pH (around 7.4), pHLIPs exist in an unstructured or loosely membrane-associated state.[2] However, in the acidic microenvironment of tumors (pH 6.0-7.0), the peptide forms a stable transmembrane α-helix.[2][3] This unique property allows for the targeted delivery of imaging agents and therapeutic payloads to cancer cells.[4] The mechanism is driven by the protonation of acidic residues, such as aspartic acid (Asp) and glutamic acid (Glu), within the peptide sequence, which increases its hydrophobicity and triggers membrane insertion.[2][5]

Primary Sequences of pHLIP Variants

A variety of pHLIP variants have been developed to optimize properties such as tumor targeting, blood clearance, and payload delivery. These variants are often categorized into groups like "WT-like" and "Var3-like" based on their sequence characteristics.[6] Below is a compilation of the primary sequences of several key pHLIP variants.

| Variant Name | Primary Amino Acid Sequence | Reference(s) |

| WT (Wild-Type) | ACEQNPIYWARYADWLFTTPLLLLDLALLVDADEGT | [7][8] |

| Var3 | ACDDQNPWRAYLDLLFPTDTLLLDLLW | [7][8] |

| Var7 | ACEEQNPWARYLEWLFPTETLLLEL | [7][8] |

| K-Var3 (non-inserting control) | ACDDQNPWRAYLKLLFPTKTLLLKLLW | [8] |

| K-Var7 (non-inserting control) | ACEEQNPWARYLKWLFPTKTLLLKL | [8] |

| N-pHLIP (non-inserting control) | ACEQNPIYWARYANWLFTTPLLLLNLALLVNANEGTG | [9] |

| D-pHLIP (D-amino acids) | ACEQNPIYWARYADWLFTTPLLLLDLALLVDADEGTG (all D-amino acids) | [9] |

| Var3-C | ADDQNPWRAYLDLLFPTDTLLLDLLCW | [10] |

| Var3M | ACDDDDDDPWQAYLDLLFPTDTLLLDLLW | [10] |

| Var7M | ACDDDDDDPWQAYLDLFPTDTLALDLW | [10] |

| Asp14Gla | GGEQNPIYWARYAGla DWLFTTPLLLLDLALLVDADEGT | [3] |

| Asp25Gla | GGEQNPIYWARYADWLFTTPLLLLGla LALLVDADEGT | [3] |

Note: The sequences are presented in the single-letter amino acid code. Non-canonical amino acids are indicated where applicable (Gla: γ-carboxyglutamic acid).

Quantitative Data Summary

The performance of pHLIP variants is characterized by several key biophysical and in vivo parameters. The following tables summarize important quantitative data for various pHLIPs.

Table 3.1: Biophysical Properties of pHLIP Variants

| Variant | pKa of Insertion | Reference(s) |

| WT | ~6.0 - 6.1 | [3][11] |

| Var10 | 4.5 | [12] |

| Var3 | ~5.0 (in liposomes) | [13] |

| D14EE | 6.19 ± 0.04 | [3] |

| D25EE | 6.60 ± 0.14 | [3] |

| Variants with Glu | Higher pKa than Asp variants | [12] |

Table 3.2: In Vivo Tumor Targeting of Fluorescently Labeled pHLIP Variants

| Variant | Tumor-to-Muscle Ratio | Time Point | Reference(s) |

| AF546-Var3 | ~5 to 9 | 24 hours | [10] |

| Var3 | 8.9 | Not Specified | [6] |

| PEG-2WT | 7.5 | Not Specified | [6] |

| WT-like group | 5.4 - 7.5 | Not Specified | [6] |

| Var3/GLL | 4.0 | Not Specified | [6] |

| Var0, Var3-4, Var14-16 | High | 24 hours | [1] |

| Var7 | High (among truncated) | 24 hours | [1] |

| K-Var3 | Low | 4 and 24 hours | [1] |

| K-Var7 | Low | 4 and 24 hours | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of pHLIP variants.

Peptide Synthesis and Purification

pHLIP peptides are typically synthesized using solid-phase peptide synthesis with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][9] Following synthesis, the peptides are cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][9] The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC. For experimental use, the lyophilized peptide is often dissolved in a denaturing buffer (e.g., containing 3 M urea) and then exchanged into the desired experimental buffer using a size-exclusion spin column.[14] Peptide concentration is determined spectrophotometrically by measuring the absorbance at 280 nm, utilizing the extinction coefficient of tryptophan.[14]

Liposome Preparation

Large unilamellar vesicles (LUVs) are commonly used as a model membrane system for in vitro pHLIP studies.

-

Lipid Film Formation: A desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) is dissolved in an organic solvent such as chloroform.[14] The solvent is then evaporated under a stream of nitrogen gas, followed by drying under vacuum for several hours to form a thin lipid film on the wall of a glass vial.[15]

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 8.0) by vortexing or agitation. The hydration temperature should be above the gel-liquid crystal transition temperature of the lipid.[16]

-

Extrusion: To obtain unilamellar vesicles of a defined size, the hydrated lipid suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[17]

Steady-State Fluorescence Spectroscopy

This technique is used to monitor the pH-dependent insertion of pHLIP into a lipid bilayer by observing changes in the intrinsic fluorescence of tryptophan residues.

-

Sample Preparation: The pHLIP peptide is incubated with pre-formed liposomes in a buffer at a non-inserting pH (e.g., pH 8.0).

-

pH Titration: The pH of the sample is gradually lowered by the addition of a strong acid (e.g., HCl).[12]

-

Data Acquisition: After equilibration at each pH point, the tryptophan fluorescence emission spectrum is recorded (excitation at ~280-295 nm).[18]

-

Data Analysis: The insertion of the peptide into the hydrophobic environment of the lipid bilayer results in a blue shift of the fluorescence emission maximum and an increase in fluorescence intensity. The change in fluorescence is plotted against pH, and the data are fitted to the Henderson-Hasselbalch equation to determine the pKa of insertion.[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to study the secondary structure of pHLIP variants in different states.

-

Sample Preparation: Samples of the peptide are prepared in three conditions: in buffer alone (State I), in the presence of liposomes at pH 8.0 (State II), and in the presence of liposomes at an acidic pH (e.g., pH 4.0) (State III).[19]

-

Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[19]

-

Data Analysis: The CD spectrum of an unstructured peptide is characterized by a minimum around 200 nm. The formation of an α-helix is indicated by the appearance of two minima at approximately 208 and 222 nm and a maximum around 195 nm. The mean residue ellipticity at 222 nm is often monitored to follow the coil-to-helix transition.[19]

Cell Viability (Amanitin Delivery) Assay

This assay assesses the ability of pHLIP to deliver a cytotoxic cargo, such as amanitin, into cells in a pH-dependent manner.

-

Cell Culture: Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with a pHLIP-amanitin conjugate at various concentrations for a defined period (e.g., 2 hours) in media buffered at physiological pH (7.4) and an acidic pH (e.g., 6.0-6.5).[20][21]

-

Wash and Incubate: After the treatment period, the conjugate-containing medium is removed, and the cells are washed and incubated in fresh growth medium for 48-72 hours.[20]

-

Viability Assessment: Cell viability is determined using a standard method such as the MTS or MTT assay, which measures the metabolic activity of the cells.[20][22] The absorbance is read using a plate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control. The pH-dependent cytotoxicity is evaluated by comparing the viability of cells treated at pH 7.4 versus the acidic pH.

In Vivo Tumor Targeting and Biodistribution Studies

These studies evaluate the tumor-targeting efficacy and organ distribution of fluorescently labeled pHLIP variants in animal models.

-

Animal Model: Tumor-bearing mice are generated by subcutaneously inoculating cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunocompromised or syngeneic mice.[8]

-

Probe Administration: Once the tumors reach a predetermined size, the fluorescently labeled pHLIP variant is administered intravenously (e.g., via tail vein injection).[8]

-

In Vivo Imaging: At various time points post-injection, the mice are anesthetized and imaged using a whole-body fluorescence imaging system.[8]

-

Ex Vivo Biodistribution: At the end of the experiment, the mice are euthanized, and the tumor and major organs (liver, kidneys, spleen, lungs, muscle, etc.) are excised. The fluorescence intensity of each organ is measured ex vivo.[10]

-

Data Analysis: The tumor-to-organ fluorescence ratios (e.g., tumor-to-muscle) are calculated to quantify the targeting efficiency.[1][10]

Visualizations

pHLIP Mechanism of Action

Caption: The three-state model of pHLIP interaction with a cell membrane.

Experimental Workflow for In Vivo Tumor Targeting Study

Caption: A typical experimental workflow for evaluating pHLIP tumor targeting in vivo.

References

- 1. Family of pH (low) insertion peptides for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Noncanonical Amino Acids Improve the pH-response of pHLIP Insertion at Tumor Acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptides of pHLIP family for targeted intracellular and extracellular delivery of cargo molecules to tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting diseased tissues by pHLIP insertion at low cell surface pH [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. The pH low insertion peptide pHLIP Variant 3 as a novel marker of acidic malignant lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cy5.5-labeled pH low insertion peptide (pHLIP) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Comparative study of tumor targeting and biodistribution of pH (Low) Insertion Peptides (pHLIP® peptides) conjugated with different fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aspartate Embedding Depth Affects pHLIP’s Insertion pKa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Increasing the Realism of in Silico pHLIP Peptide Models with a Novel pH Gradient CpHMD Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insertion into lipid bilayer of truncated pHLIP®peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. romanpub.com [romanpub.com]

- 17. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]

- 18. Bilayer Interactions of pHLIP, a Peptide that Can Deliver Drugs and Target Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Circular dichroism [bio-protocol.org]

- 20. Anti-proliferative effect of pHLIP-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiproliferative effect of pHLIP-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Energetics of Acidity-Triggered Membrane Insertion: A Technical Guide to the Thermodynamic Principles of pHLIP

For Researchers, Scientists, and Drug Development Professionals

The pH (Low) Insertion Peptide (pHLIP) has emerged as a novel tool for targeting acidic tissues, such as tumors, for diagnostic and therapeutic applications. Its unique ability to spontaneously insert across a cell membrane in response to a drop in extracellular pH is governed by fundamental thermodynamic principles. This technical guide provides an in-depth exploration of the core energetic factors that drive pHLIP's transition from a soluble peptide to a transmembrane helix, offering a comprehensive resource for researchers in the field.

The Three-State Model of pHLIP Membrane Interaction

The interaction of pHLIP with a lipid bilayer is characterized by a three-state equilibrium model[1][2][3][4]:

-

State I: Soluble and Unstructured: At physiological pH (~7.4), pHLIP exists as a monomeric and largely unstructured peptide in an aqueous solution.[1][2][3]

-

State II: Surface-Bound and Unstructured: In the presence of a lipid membrane at neutral pH, pHLIP partitions to the membrane surface, remaining in a mostly unstructured conformation.[1][2][3]

-

State III: Transmembrane and α-helical: Upon encountering an acidic environment (pH < 6.5), key acidic residues within the pHLIP sequence become protonated. This increase in hydrophobicity triggers the peptide's insertion across the membrane to form a stable α-helix.[1][2][5]

This pH-triggered transition is the cornerstone of pHLIP's utility in targeting acidic microenvironments.

Quantitative Thermodynamic Parameters

The transitions between the three states are governed by well-defined thermodynamic parameters. Isothermal titration calorimetry (ITC) and fluorescence spectroscopy are key techniques used to quantify the energetics of these processes.

The transition from State I (soluble) to State II (surface-bound) is an exothermic process, driven by the favorable interaction of the peptide with the lipid bilayer. The subsequent insertion and folding into the transmembrane α-helix (State II to State III) is also an energetically favorable process, driven by the protonation of acidic residues and the burial of hydrophobic residues within the membrane core.

| Transition | Parameter | Value (at 37°C) | Method | Reference |

| State I → II | Gibbs Free Energy (ΔG) | ~ -7 kcal/mol | Fluorescence Spectroscopy | [1] |

| (Adsorption) | Enthalpy (ΔH) | Favorable (exothermic) | Isothermal Titration Calorimetry | [3] |

| State II → III | Gibbs Free Energy (ΔG) | ~ -2 kcal/mol | Fluorescence Spectroscopy | [1] |

| (Insertion) | Enthalpy (ΔH) | Favorable (exothermic) | Isothermal Titration Calorimetry | [3] |

Table 1: Summary of key thermodynamic parameters for pHLIP transitions with POPC vesicles.

The protonation of key aspartic acid (Asp) and glutamic acid (Glu) residues is the critical trigger for membrane insertion. The apparent pKa of these residues is shifted in the membrane environment compared to their solution values.

| Residue | pKa in Membrane Environment | Method | Reference |

| Asp14 | 5.8 | Solid-State NMR | [2] |

| Asp25 | 6.1 | Solid-State NMR | [2] |

| Asp31 | 6.5 | Solid-State NMR | [2] |

| Asp33 | 6.3 | Solid-State NMR | [2] |

Table 2: Apparent pKa values of key acidic residues in pHLIP within a POPC membrane.

Experimental Protocols

Precise and reproducible experimental methods are crucial for studying the thermodynamics of pHLIP membrane insertion. Below are detailed methodologies for key experiments.

Preparation of Large Unilamellar Vesicles (LUVs)

The choice of model membrane is critical. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) is a commonly used zwitterionic lipid that forms stable unilamellar vesicles.

Materials:

-

POPC in chloroform (B151607)

-

Chloroform

-

Nitrogen gas stream

-

High-vacuum pump

-

Buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

A desired amount of POPC in chloroform is dried to a thin film on the bottom of a round-bottom flask using a gentle stream of nitrogen gas, followed by at least 2 hours under high vacuum to remove residual solvent.

-

The lipid film is hydrated with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

The MLV suspension is subjected to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

-

The suspension is then extruded at least 21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce a homogenous population of LUVs.

-

The size and unilamellarity of the vesicles can be confirmed by dynamic light scattering (DLS).

Tryptophan Fluorescence Spectroscopy

The intrinsic fluorescence of tryptophan residues in pHLIP is sensitive to the polarity of their environment. This property is exploited to monitor the binding and insertion of the peptide into the membrane.

Materials:

-

pHLIP stock solution

-

POPC LUV suspension

-

Fluorometer

-

Quartz cuvette

-

Buffers of varying pH

Protocol:

-

A solution of pHLIP (e.g., 1 µM) in the desired buffer is placed in a quartz cuvette.

-

The baseline tryptophan fluorescence emission spectrum (excitation at ~295 nm, emission scan from ~310 to 450 nm) is recorded.

-

Aliquots of the POPC LUV suspension are titrated into the pHLIP solution, and the fluorescence spectrum is recorded after each addition and a brief equilibration period.

-

A blue shift in the emission maximum and an increase in fluorescence intensity indicate the partitioning of tryptophan residues into the less polar membrane environment.

-

To study the pH-dependent insertion, the experiment is repeated at different pH values. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd) and the Gibbs free energy of binding (ΔG = -RTln(1/Kd)).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.

Materials:

-

pHLIP stock solution

-

POPC LUV suspension

-

Isothermal titration calorimeter

-

Degassing station

-

Matching buffer for peptide and vesicles

Protocol:

-

The pHLIP solution and the LUV suspension are extensively degassed to prevent bubble formation during the experiment.

-

The sample cell of the calorimeter is filled with the LUV suspension (e.g., 100 µM lipid).

-

The injection syringe is filled with the pHLIP solution (e.g., 10 µM peptide).

-

After thermal equilibration, a series of small injections (e.g., 5-10 µL) of the pHLIP solution are made into the sample cell.

-

The heat change associated with each injection is measured.

-

The integrated heat per injection is plotted against the molar ratio of peptide to lipid.

-

The resulting isotherm is fitted to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

The Thermodynamic Cycle of pHLIP Insertion

The overall process of pHLIP moving from an aqueous solution to a transmembrane state can be described by a thermodynamic cycle. This cycle highlights the relationship between the free energies of partitioning, folding, and the overall insertion process.

The total free energy change for the overall process (ΔG_total) is the sum of the free energy changes for the individual steps. This cycle illustrates that the energetically unfavorable process of folding in an aqueous environment is coupled to the favorable partitioning of the folded helix into the membrane.

Conclusion

The pH-dependent membrane insertion of pHLIP is a finely tuned process governed by a delicate balance of thermodynamic forces. Understanding these principles is paramount for the rational design of pHLIP-based technologies with enhanced targeting capabilities and therapeutic efficacy. This guide provides a foundational understanding of the energetics and experimental approaches used to elucidate the mechanism of this remarkable peptide. Further research into the influence of lipid composition, peptide sequence modifications, and the kinetics of insertion will continue to refine our understanding and expand the applications of pHLIP in medicine and biotechnology.

References

- 1. pnas.org [pnas.org]

- 2. pH-dependent thermodynamic intermediates of pHLIP membrane insertion determined by solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Energetics of peptide (pHLIP) binding to and folding across a lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

The Role of Acidosis in pHLIP Targeting of Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of extracellular acidosis in the tumor microenvironment for the targeted delivery of imaging and therapeutic agents using pH-Low Insertion Peptides (pHLIPs). This technology leverages a fundamental hallmark of solid tumors—their acidic extracellular pH (pHe)—to achieve high specificity and efficacy.

The Acidic Tumor Microenvironment: A Unique Targeting Milieu

Solid tumors exhibit a reversed pH gradient compared to normal tissues, with an acidic extracellular space (pHe 6.0-6.9) and a neutral or slightly alkaline intracellular pH (pHi ≈ 7.2-7.4).[1][2][3] This extracellular acidosis is a consequence of the "Warburg effect," where cancer cells predominantly utilize glycolysis for energy production even in the presence of oxygen, leading to the accumulation and efflux of lactic acid.[3][4] This acidic microenvironment is not merely a byproduct of tumor metabolism but actively contributes to tumor progression, invasion, and immune evasion.[2][5] pHLIP technology harnesses this distinct feature as a biomarker for targeted delivery.[1][6]

pHLIP: Mechanism of pH-Dependent Membrane Insertion

pHLIPs are a class of peptides, originally derived from the C-helix of bacteriorhodopsin, that exhibit a remarkable pH-dependent interaction with cell membranes.[7] The mechanism can be described in three distinct states:

-

State I (Soluble): At physiological pH (≈7.4), pHLIPs are largely unstructured and soluble in the aqueous environment.[7]

-

State II (Surface-Bound): In the presence of a cell membrane at neutral pH, pHLIPs reversibly associate with the membrane surface without inserting.[7][8] The negatively charged aspartic and glutamic acid residues within the peptide sequence prevent its entry into the hydrophobic lipid bilayer.[1][8]

-

State III (Transmembrane): In an acidic environment (pHe < 6.5), the key aspartic and glutamic acid residues become protonated, neutralizing their negative charges.[7][8] This protonation increases the overall hydrophobicity of the peptide, triggering a conformational change into an α-helix and its insertion across the cell membrane.[8][9][10] The C-terminus of the peptide enters the cytoplasm, while the N-terminus remains in the extracellular space.[8] This process is a unidirectional insertion, and the peptide forms a stable transmembrane helix.[7][10]

This pH-triggered insertion is a physical process, not a biological one involving receptors, making it a robust and broadly applicable targeting strategy for acidic tissues.[11]

Signaling Pathway of pHLIP Membrane Insertion

References

- 1. Frontiers | Aiming the magic bullet: targeted delivery of imaging and therapeutic agents to solid tumors by pHLIP peptides [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Tumor acidity: From hallmark of cancer to target of treatment [frontiersin.org]

- 4. Extracellular Lactic Acidosis of the Tumor Microenvironment Drives Adipocyte-to-Myofibroblast Transition Fueling the Generation of Cancer-Associated Fibroblasts | MDPI [mdpi.com]

- 5. ICI Journals Master List [journals.indexcopernicus.com]

- 6. Applications of pHLIP Technology for Cancer Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH-(Low) Insertion Peptides (pHLIPs) | Engelman Lab [medicine.yale.edu]

- 8. Frontiers | Targeting diseased tissues by pHLIP insertion at low cell surface pH [frontiersin.org]

- 9. Cy5.5-labeled pH low insertion peptide (pHLIP) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

An Introductory Guide to pH-Low Insertion Peptides (pHLIPs): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pH-Low Insertion Peptide (pHLIP) technology represents a paradigm shift in targeted therapeutics and diagnostics. Unlike traditional targeting moieties that rely on specific cell surface receptors, pHLIPs exploit a universal hallmark of many pathologies: extracellular acidity. At physiological pH, pHLIPs remain in a disordered state on the cell surface; however, in the acidic microenvironment of tumors and other diseased tissues, they undergo a conformational change, inserting into the cell membrane as a stable α-helix. This unique mechanism allows for the targeted delivery of a wide range of cargo molecules, including imaging agents and therapeutics, directly to the site of disease, minimizing off-target effects and enhancing efficacy. This guide provides an in-depth technical overview of the core principles of pHLIP technology, detailed experimental protocols, and a summary of key quantitative data to facilitate its adoption and further development in research and clinical settings.

The Core Principle: A pH-Triggered Molecular Switch

The mechanism of pHLIP action is a fascinating example of environmentally triggered protein folding and membrane insertion. It can be understood as a three-state process:

-

State I (Soluble): In aqueous solution at physiological pH (∼7.4), pHLIPs exist as unstructured, water-soluble monomers.[1][2]

-

State II (Surface-Bound): In the presence of a lipid bilayer at physiological pH, pHLIPs reversibly associate with the membrane surface, remaining in a largely unstructured conformation.[1][3]

-

State III (Transmembrane): In an acidic environment (typically below pH 6.5), key aspartic and glutamic acid residues within the pHLIP sequence become protonated.[3][4] This neutralizes their negative charges, increasing the overall hydrophobicity of the peptide and triggering a spontaneous, unidirectional insertion into the lipid bilayer to form a stable, transmembrane α-helix.[4][5][6]

This transition from a surface-bound to a transmembrane state is the cornerstone of pHLIP's targeting capability. The C-terminus of the peptide translocates across the membrane into the cytoplasm, while the N-terminus remains in the extracellular space.[7][8] This orientation allows for the selective delivery of conjugated cargo to either the cell surface or the intracellular environment.

Mechanism of Action Diagram

Caption: The three-state model of pHLIP interaction with the cell membrane.

Quantitative Data Summary

The following tables summarize key quantitative data for various pHLIP constructs, providing a comparative overview of their properties and performance.

Table 1: Biophysical Properties of pHLIP Variants

| pHLIP Variant | Sequence | pK of Insertion (in POPC liposomes) | Hydrophobicity (Relative to WT) | Reference |

| WT | ACEQNPIYWARYADWLFTTPLLLLDLALLVDADEGTG | ~6.0 | 1.0 | [9][10] |

| Var3 | AAEQNPIYWARYADWLFTTPLLLLDLALLVDADEGT | ~5.5 | Higher | [4] |

| Var3/GLL | AAEQNPIYWARYADWLFTTPLLLLDLALLVDADEGLL | Not specified | Highest | [4] |

| ATRAM | AAEQNPIYWARA ADWLFTTPLLLLDLALLVDADEGT | Not specified | Higher | [4] |

| HA-pHLIP1 | (HA tag)-AEQNPIYWARYADWLFTTPLLLLDLALLVDADEGT | 5.5 | Not specified | [11] |

| HA-Peg12-pHLIP2 | (HA tag)-Peg12-AEQNPIYWARYADWLFTTPLLLLDLALLVDADEGT | 5.1 | Not specified | [11] |

Table 2: In Vitro Cytotoxicity of pHLIP-Amanitin Conjugates

| pHLIP-Amanitin Conjugate | EC50 at pH 7.4 (µM) | EC50 at pH 6.0 (µM) | Therapeutic Index (pH 7.4/pH 6.0) | Reference |

| WT | >10 | ~1.2 | >8.3 | [4] |

| Var3 | >10 | ~1.1 | >9.1 | [4] |

| PEG-2WT | ~5.5 | ~1.0 | ~5.5 | [4] |

| ATRAM | ~2.8 | ~0.5 | ~5.6 | [4] |

Table 3: In Vivo Tumor Targeting of Fluorescently Labeled pHLIP Variants

| Fluorescent pHLIP Variant | Tumor Model | Tumor Uptake (%ID/g at 48h) | Tumor-to-Muscle Ratio | Tumor-to-Kidney Ratio | Reference | | :--- | :--- | :--- | :--- | :--- | | AF546-WT | 4T1 murine breast tumor | Baseline | 5.4 - 7.5 | >1 |[4] | | AF546-Var3 | 4T1 murine breast tumor | 1.6x WT | 8.9 | >1 |[4] | | AF546-Var3/GLL | 4T1 murine breast tumor | 0.6x WT | 4.0 | <1 |[4] | | ⁸⁹Zr-DFO-Cys-Var3 | RM-1 prostate cancer | 9.7 ± 1.7 | Not specified | Not specified |[7][12] | | pHLIP-ICG | Various | Enhanced fluorescence in tumors | High | Not specified |[7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and application of pHLIPs.

Peptide Synthesis and Purification

-

Synthesis: pHLIPs and their variants are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6]

-

Characterization: The identity and purity of the peptide are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.[13]

-

Quantification: The peptide concentration is determined by measuring the absorbance at 280 nm, using the molar extinction coefficient calculated from the number of tryptophan and tyrosine residues.[4][6]

Liposome (B1194612) Preparation for In Vitro Assays

-

Lipid Film Formation: A desired amount of lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) dissolved in chloroform (B151607) is dried in a glass tube under a stream of nitrogen gas, followed by vacuum desiccation overnight to form a thin lipid film.[1][14][15]

-

Hydration: The lipid film is rehydrated with a buffer (e.g., 5 mM phosphate (B84403) buffer, pH 8.0) to the desired stock concentration and vortexed thoroughly.[14]

-

Extrusion: To obtain a homogenous population of large unilamellar vesicles (LUVs), the rehydrated lipid suspension is extruded 15-30 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[14][15]

Tryptophan Fluorescence Assay for Membrane Insertion

This assay monitors the change in the fluorescence emission of tryptophan residues within the pHLIP sequence as the peptide moves from an aqueous environment to the hydrophobic environment of the lipid bilayer.

-

Sample Preparation: Prepare a mixture of the pHLIP variant and POPC vesicles at a specific peptide:lipid molar ratio (e.g., 1:300) in a low ionic strength buffer (e.g., 5 mM phosphate buffer, pH 8.0). Incubate for at least 1 hour to allow the peptide to partition to the liposome surface.[14]

-

pH Titration: Create a series of samples at different pH values by adding small aliquots of acidic or basic buffers.

-

Fluorescence Measurement: Record the tryptophan fluorescence emission spectra (e.g., excitation at 295 nm, emission from 310 to 450 nm) for each sample using a spectrofluorometer.[16]

-

Data Analysis: The shift in the wavelength of maximum fluorescence emission (blue shift) is plotted against pH. The data is then fitted to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to determine the pK of insertion, which is the pH at which 50% of the peptides are in the inserted state.[17]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to monitor the conformational change of pHLIP from a random coil to an α-helix upon membrane insertion.

-

Sample Preparation: Incubate pHLIP with POPC vesicles in a buffer at pH 8.0 (e.g., 10 mM sodium phosphate). The final peptide concentration is typically in the low micromolar range (e.g., 7 µM) with a lipid-to-peptide ratio of around 200:1.[18]

-

pH Adjustment: Adjust the pH of the samples to the desired values using appropriate buffers.[18]

-

CD Measurement: Record the CD spectra from approximately 260 nm to 200 nm. The ellipticity at 222 nm is a characteristic signal for α-helical content.[18]

-

Data Analysis: The molar ellipticity at 222 nm is plotted against pH, and the resulting sigmoidal curve is fitted to determine the pK of folding.[18]

In Vitro Cell Proliferation (Cytotoxicity) Assay

This assay evaluates the efficacy of pHLIP-drug conjugates in killing cancer cells in a pH-dependent manner.

-

Cell Culture: Plate cancer cells (e.g., HeLa) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the pHLIP-drug conjugate (e.g., pHLIP-amanitin) in media buffered at both physiological pH (7.4) and acidic pH (e.g., 6.0) for a specified duration (e.g., 2 hours).[4]

-

Wash and Incubate: After the treatment period, wash the cells and replace the media with fresh, standard culture media. Incubate for a period that allows for cell proliferation (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method, such as the MTT or resazurin (B115843) assay.

-

Data Analysis: Plot cell viability as a function of drug concentration for each pH. Calculate the EC50 values (the concentration at which 50% of cell growth is inhibited) for both pH conditions to determine the therapeutic index.[4]

In Vivo Tumor Imaging

This protocol outlines the general procedure for imaging tumor accumulation of pHLIP conjugated to an imaging agent (e.g., a near-infrared fluorescent dye).

-

Tumor Model: Establish tumors in immunocompromised mice by subcutaneous injection of cancer cells (e.g., 4T1 cells in BALB/c mice).[4]

-

Probe Administration: Once tumors reach a suitable size, administer the fluorescently labeled pHLIP construct via intravenous or intraperitoneal injection.[11][19]

-

Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[19]

-

Ex Vivo Analysis: After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal and assess biodistribution.[4]

-

Data Analysis: Quantify the fluorescence intensity in the tumor and other organs. Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to evaluate targeting efficiency.[4]

Mandatory Visualizations

Experimental Workflow for pHLIP Efficacy Testing

Caption: A typical experimental workflow for the development and testing of a pHLIP conjugate.

Logical Relationship in pHLIP-Mediated Drug Delivery

Caption: Logical flow demonstrating the targeted action of pHLIP-drug conjugates.

Conclusion and Future Directions

The this compound technology offers a versatile and powerful platform for the targeted delivery of diagnostic and therapeutic agents. Its unique pH-dependent mechanism of action provides a means to specifically target the acidic microenvironment of tumors and other diseased tissues, a feature that is largely independent of specific cellular markers. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the potential of pHLIPs. Future research will likely focus on the development of new pHLIP variants with tailored pK values for targeting tissues with different levels of acidity, the exploration of novel cargo molecules, and the advancement of pHLIP-based agents through preclinical and clinical trials. The continued innovation in this field holds the promise of developing safer and more effective treatments for a wide range of diseases.

References

- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 2. pHLIP peptide [novoprolabs.com]

- 3. Frontiers | Targeting diseased tissues by pHLIP insertion at low cell surface pH [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Aiming the magic bullet: targeted delivery of imaging and therapeutic agents to solid tumors by pHLIP peptides [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Pharmacokinetic modeling reveals parameters that govern tumor targeting and delivery by a this compound (pHLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Tumor treatment by pHLIP-targeted antigen delivery [frontiersin.org]

- 12. PET Imaging of Acidic Tumor Environment With 89Zr-labeled pHLIP Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aspartate Embedding Depth Affects pHLIP’s Insertion pKa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Family of pH (low) insertion peptides for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics of pHLIP peptide insertion into and exit from a membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Circular dichroism [bio-protocol.org]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Protocol for Site-Specific Conjugation of Cargo Molecules to the C-terminus of pHLIP

Application Note & Protocol: AN-P001

Introduction

The pH (Low) Insertion Peptide (pHLIP) technology offers a novel paradigm for targeting acidic tissues, such as solid tumors, and facilitating the intracellular delivery of various cargo molecules. pHLIPs are peptides that exhibit a pH-dependent interaction with cell membranes. At physiological pH (around 7.4), pHLIPs remain on the cell surface. However, in an acidic environment (pH below 6.5), the peptide undergoes a conformational change, leading to the insertion of its C-terminus across the cell membrane into the cytoplasm.[1][2][3] This unique property allows for the targeted delivery of therapeutic and imaging agents directly into the cytoplasm of cells in diseased tissues.[1][2]

This document provides a detailed protocol for the site-specific conjugation of cargo molecules to the C-terminus of a pHLIP variant. The protocol focuses on two common and robust chemistries: thiol-maleimide coupling for forming a stable thioether bond, and disulfide bond formation, which allows for the cleavage of the cargo from pHLIP in the reducing environment of the cytoplasm.

Principle of the Method

The conjugation strategy relies on the introduction of a unique reactive handle at the C-terminus of the pHLIP peptide. A cysteine (Cys) residue is commonly incorporated for this purpose, as its thiol group provides a reactive site for specific conjugation. The cargo molecule is functionalized with a compatible reactive group, such as a maleimide (B117702) for thiol-maleimide chemistry or a thiol-activating group for disulfide bond formation. Following the conjugation reaction, the pHLIP-cargo conjugate is purified and characterized to ensure its identity, purity, and functionality.

Materials and Reagents

pHLIP Peptide

-

Custom-synthesized pHLIP variant with a C-terminal cysteine residue (e.g., ACE-AEQNPIYWARYADWLFTTPLLLLDLALLVDADEGTCG-NH2).

-

The peptide should be of high purity (>95%), as confirmed by HPLC and mass spectrometry.

Cargo Molecule

-

Maleimide-functionalized cargo (for thiol-maleimide conjugation).

-

Thiol-functionalized or pyridyl-disulfide-activated cargo (for disulfide bond formation).

Reagents and Buffers

-

Conjugation Buffer (Thiol-Maleimide): Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

-

Conjugation Buffer (Disulfide): Tris buffer, pH 7-8.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

-

Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving water-insoluble cargo molecules.

-

Purification Solvents: Acetonitrile (ACN) and water (HPLC grade), Trifluoroacetic acid (TFA).

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

Experimental Workflow

Caption: Experimental workflow for pHLIP C-terminal conjugation.

Detailed Protocols

Protocol A: Thiol-Maleimide Conjugation

This protocol describes the formation of a stable thioether bond between the C-terminal cysteine of pHLIP and a maleimide-functionalized cargo molecule.

-

Preparation of pHLIP-Cys:

-

Dissolve the lyophilized pHLIP-Cys peptide in the degassed Conjugation Buffer (PBS, pH 7.0-7.5) to a final concentration of 1-5 mg/mL.

-

If the peptide has formed disulfide-linked dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.

-

-

Preparation of Maleimide-Cargo:

-

Dissolve the maleimide-functionalized cargo in a minimal amount of DMSO or DMF.

-

Immediately before use, dilute the cargo solution in the Conjugation Buffer.

-

-

Conjugation Reaction:

-

Add the maleimide-cargo solution to the pHLIP-Cys solution at a 1.5 to 5-fold molar excess of the cargo.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix gently.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the pHLIP-cargo conjugate from unreacted peptide, cargo, and quenching reagent using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

-

A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions corresponding to the conjugate peak and confirm the molecular weight by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol B: Disulfide Bond Formation

This protocol is suitable for creating a cleavable pHLIP-cargo conjugate.

-

Preparation of pHLIP-Cys:

-

Prepare the pHLIP-Cys solution as described in Protocol A (Step 1).

-

-

Preparation of Activated Thiol-Cargo:

-

Dissolve the cargo molecule functionalized with a pyridyl disulfide group in a minimal amount of DMSO or DMF.

-

Dilute in the Conjugation Buffer (Tris, pH 7-8.5).

-

-

Conjugation Reaction:

-

Add the activated cargo solution to the pHLIP-Cys solution at a 1.5 to 5-fold molar excess.

-

The reaction proceeds via thiol-disulfide exchange.

-

Flush with an inert gas, seal, and incubate for 2-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the pHLIP-S-S-cargo conjugate using RP-HPLC as described in Protocol A (Step 5).

-

Data Presentation: Conjugation Efficiency and Yield

The efficiency and yield of the conjugation reaction should be carefully monitored. The following table provides representative data for a typical conjugation reaction.

| Parameter | Thiol-Maleimide Conjugation | Disulfide Bond Formation | Method of Determination |

| Reaction Time | 2-4 hours | 2-4 hours | HPLC monitoring |

| Reaction pH | 7.0 - 7.5 | 7.0 - 8.5 | pH meter |

| Molar Ratio (Cargo:pHLIP) | 1.5:1 to 5:1 | 1.5:1 to 5:1 | Concentration measurement |

| Conjugation Efficiency | > 90% | > 85% | HPLC peak area analysis |

| Purification Yield | 50-70% | 50-70% | Mass balance calculation |

| Final Purity | > 98% | > 98% | Analytical HPLC |

Note: Values are representative and may vary depending on the specific pHLIP sequence and cargo molecule.

Characterization of the pHLIP-Cargo Conjugate

-

Purity: Assessed by analytical RP-HPLC. A single, sharp peak is indicative of a pure conjugate.[4]

-

Identity: Confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected molecular weight of the conjugate.[4]

-

Concentration: Determined by UV-Vis spectroscopy, using the extinction coefficient of pHLIP or a quantified standard.

-

Functional Activity: Biophysical techniques such as circular dichroism (CD) and fluorescence spectroscopy can be used to assess the folding and membrane insertion properties of the conjugate.[6] Cell-based assays are employed to evaluate the pH-dependent cellular uptake and therapeutic/imaging efficacy of the conjugate.

Signaling Pathway and Mechanism

Caption: Mechanism of pHLIP insertion and cargo delivery.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 3. A unique algorithm for the determination of peptide-carrier protein conjugation ratio by amino acid analysis using intrinsic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. "BIOPHYSICAL CHARACTERIZATION OF PHLIP AND PHLIP-CARGO CONJUGATES DEVEL" by Hannah Visca [digitalcommons.uri.edu]

Application Notes and Protocols for Fluorescent Labeling of pHLIP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pH (Low) Insertion Peptide (pHLIP) is a versatile peptide that exhibits pH-dependent insertion into cell membranes. At physiological pH (around 7.4), pHLIP remains in an unstructured state in solution or loosely associated with the cell surface. However, in an acidic environment (pH below 7), characteristic of tumor microenvironments, pHLIP forms a stable alpha-helix and inserts across the cell membrane.[1][2] This unique property makes pHLIP an excellent candidate for targeted delivery of imaging agents and therapeutics to acidic tissues.

Fluorescent labeling of pHLIP enables real-time visualization of its distribution and localization, making it a powerful tool for cancer imaging and research. This document provides detailed protocols for the fluorescent labeling of pHLIP, purification of the conjugate, and characterization of the final product.

Principle of pHLIP Labeling

The most common strategy for labeling pHLIP with a fluorescent dye involves the formation of a stable covalent bond between the peptide and the fluorophore. This is typically achieved by reacting a primary amine on the pHLIP peptide (e.g., the N-terminal amine or the side chain of a lysine (B10760008) residue) with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester derivative. The reaction results in a stable amide bond. To ensure that the dye does not interfere with the membrane insertion process, it is crucial to attach the fluorophore to the N-terminus of the peptide, which remains outside the cell.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the fluorescent labeling of pHLIP with Cyanine 5.5 (Cy5.5), a commonly used near-infrared (NIR) fluorescent dye.

| Parameter | Value | Reference |

| pHLIP Molar Extinction Coefficient at 280 nm (ε_peptide) | 13,940 M⁻¹cm⁻¹ | [3][4] |

| Cy5.5 Molar Extinction Coefficient at ~673 nm (ε_dye) | 190,000 - 250,000 M⁻¹cm⁻¹ | [3][4] |

| Correction Factor (CF) for Cy5.5 at 280 nm | ~0.05 | Calculated from dye spectra |

| Recommended Molar Ratio of Dye:Peptide for Labeling | 5:1 to 10:1 | [5] |

| Typical Degree of Labeling (DOL) | 1-2 | Inferred from 1:1 conjugation goal |

Experimental Protocols

Protocol 1: Fluorescent Labeling of pHLIP with Cy5.5 NHS Ester

This protocol describes the labeling of pHLIP with the amine-reactive dye, Cy5.5 NHS ester.

Materials:

-

pHLIP peptide with a free N-terminal amine

-

Cy5.5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer (pH 8.5)

-

Reaction tubes

-

Vortex mixer

-

Incubator/shaker

Procedure:

-

Prepare pHLIP Solution: Dissolve the pHLIP peptide in 1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. The basic pH is crucial for the deprotonation of the primary amine, making it reactive towards the NHS ester.[5][6][7]

-

Prepare Dye Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[5][8]

-

Calculate Molar Quantities: Determine the molar amounts of the peptide and the dye needed for the reaction. A 5-10 fold molar excess of the dye is recommended to ensure efficient labeling.[5]

-

Labeling Reaction: Add the calculated volume of the Cy5.5 NHS ester stock solution to the pHLIP solution. Gently vortex the mixture to ensure it is homogenous.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[6] Gentle shaking or rotation is recommended.

-

Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubating for an additional 15-30 minutes.

Protocol 2: Purification of Fluorescently Labeled pHLIP by HPLC

This protocol outlines the purification of the pHLIP-Cy5.5 conjugate from unreacted dye and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).

-

HPLC Separation: Inject the acidified sample onto the C18 column. Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[9][10]

-

Detection: Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~673 nm for the Cy5.5 dye. The labeled peptide will have a longer retention time than the unlabeled peptide due to the increased hydrophobicity.[11]

-